methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

CAS No.: 832089-61-9

Cat. No.: VC5760485

Molecular Formula: C13H14O3

Molecular Weight: 218.252

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832089-61-9 |

|---|---|

| Molecular Formula | C13H14O3 |

| Molecular Weight | 218.252 |

| IUPAC Name | methyl 2,2-dimethyl-3-oxo-1H-indene-1-carboxylate |

| Standard InChI | InChI=1S/C13H14O3/c1-13(2)10(12(15)16-3)8-6-4-5-7-9(8)11(13)14/h4-7,10H,1-3H3 |

| Standard InChI Key | RPMBVQRHROMPEA-UHFFFAOYSA-N |

| SMILES | CC1(C(C2=CC=CC=C2C1=O)C(=O)OC)C |

Introduction

Structural Characteristics

Molecular Architecture

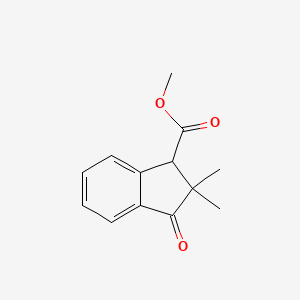

The compound’s structure (Fig. 1) comprises a bicyclic indene core with two methyl groups at the 2-position, a ketone at position 3, and a methyl ester at position 1. Key structural identifiers include:

The planar indene system and electron-withdrawing ketone/ester groups create regions of electrophilicity, enabling diverse reactivity.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry applications, vary with adduct formation (Table 1) :

Table 1: Predicted CCS Values for Common Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 219.10158 | 147.4 |

| [M+Na]⁺ | 241.08352 | 159.2 |

| [M-H]⁻ | 217.08702 | 148.7 |

Synthesis and Preparation

Synthetic Routes

While no direct synthesis for this compound is documented, analogous methods for methyl indanone carboxylates suggest feasible pathways. For example, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 22955-77-7) is synthesized via base-mediated condensation of 1-indanone with dimethyl carbonate in tetrahydrofuran (THF) under inert conditions . Adapting this approach, the target compound could hypothetically be prepared by:

-

Alkylation of 1-Indanone: Introducing methyl groups at the 2-position via Friedel-Crafts alkylation or Grignard addition.

-

Esterification: Reacting the resulting dihydroxy intermediate with methyl chloroformate.

-

Oxidation: Converting secondary alcohols to ketones using oxidizing agents like PCC (pyridinium chlorochromate).

Key Reaction Conditions:

Physical and Chemical Properties

Stability and Reactivity

The compound’s stability is influenced by its ester and ketone functionalities:

-

Hydrolytic Sensitivity: The methyl ester may undergo hydrolysis under acidic/basic conditions to yield carboxylic acids.

-

Ketone Reactivity: Susceptible to nucleophilic attack (e.g., Grignard reagents) or reduction to secondary alcohols.

Spectral Data

-

IR Spectroscopy: Expected peaks include C=O stretches (~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) and C-O-C stretches (~1250 cm⁻¹).

-

NMR:

Research Gaps and Future Directions

Despite its promising structure, experimental data on methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate remain sparse. Priority research areas include:

-

Synthetic Optimization: Developing scalable, high-yield routes.

-

Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity.

-

Computational Modeling: Predicting drug-likeness and target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume